Product packaging for Syn-pimaradiene(Cat. No.:)

Syn-pimaradiene

Cat. No.: B1259439
M. Wt: 272.5 g/mol
InChI Key: VCOVNILQQQZROK-RAUXBKROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Syn-Pimaradiene is a tricyclic diterpene hydrocarbon that serves as a key biosynthetic intermediate for physiologically important natural products in both plants and microbes. In rice (Oryza sativa), it is the direct precursor to the momilactones, a class of potent phytoalexins and allelochemicals critical for the plant's defense against fungal pathogens and weeds . The biosynthesis of this compound proceeds from geranylgeranyl diphosphate (GGPP), which is first cyclized into syn-copalyl diphosphate (syn-CPP) by a class II diterpene cyclase. The syn-CPP is then utilized by a class I diterpene synthase, such as OsDTS2 in rice, which catalyzes the complex ring closure and rearrangement reactions to form the this compound skeleton . Recent groundbreaking research has identified a plant-like, tridomain bifunctional diterpene cyclase/synthase in Streptomyces albulus bacteria that is capable of producing syn-abieta-7,13-diene, a closely related abietane diterpene, demonstrating the evolutionary conservation and research interest in these bacterial biosynthetic pathways for diterpene production . Research applications for this compound include its use as a standard in phytochemical studies, investigating the enzymology and structural biology of diterpene synthases , exploring plant-microbe interactions, and engineering microbial platforms for the heterologous production of valuable diterpenoid natural products . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1259439 Syn-pimaradiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19+,20+/m0/s1

InChI Key

VCOVNILQQQZROK-RAUXBKROSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Synonyms

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
9beta-pimara-7,15-diene
pimara-7,15-diene

Origin of Product

United States

Biosynthetic Pathways of Syn Pimaradiene

Precursor: Geranylgeranyl Diphosphate (B83284) (GGDP) Metabolism

The biosynthesis of all diterpenoids, including syn-pimaradiene, originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGDP). nih.govtandfonline.comresearchgate.net In plants, GGDP is synthesized in plastids through the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway. tandfonline.comtandfonline.com GGDP serves as the substrate for a class of enzymes known as diterpene cyclases, which initiate the complex cyclization cascades that form the diverse skeletons of diterpenoids. nih.govresearchgate.net The conversion of this linear precursor into a variety of cyclic structures is a critical branching point in plant secondary metabolism. nih.govnih.gov

Diterpene Cyclase Activities Leading to this compound Formation

The formation of the tricyclic this compound skeleton from the acyclic GGDP is a two-step process catalyzed by diterpene cyclases (DTCs). These enzymes fall into two main classes: Class II DTCs, which catalyze the initial protonation-initiated cyclization of GGDP to a bicyclic diphosphate intermediate, and Class I DTCs, which utilize the ionization of the diphosphate ester in this intermediate to drive further cyclization and rearrangement reactions. nih.gov The stereochemistry of the bicyclic intermediate is a key determinant for the final diterpene product. nih.govtandfonline.com

Dual-Enzyme System in Oryza sativa (Rice)

In rice (Oryza sativa), the biosynthesis of this compound is accomplished through the sequential action of two distinct monofunctional enzymes that are encoded by genes located in a biosynthetic gene cluster on chromosome 4. nih.govmdpi.comnih.gov This clustering facilitates the efficient channeling of the intermediate from one enzyme to the next. nih.gov

The first committed step is the cyclization of GGDP to form syn-copalyl diphosphate (syn-CDP). tandfonline.commdpi.com This reaction is catalyzed by a Class II diterpene cyclase named OsCPS4 (Oryza sativa copalyl diphosphate synthase 4). tandfonline.commdpi.comresearchgate.net OsCPS4 ensures the formation of the syn-stereoisomer of CDP, which is the specific precursor for momilactone biosynthesis. nih.govtandfonline.comtandfonline.com This is a crucial branching point, as the formation of the enantiomeric ent-CDP by other cyclases, such as OsCPS2, leads to different phytoalexins like phytocassanes. tandfonline.comtandfonline.comresearchgate.net

The bicyclic intermediate, syn-CDP, is then converted into the tricyclic olefin, syn-pimara-7,15-diene. This reaction is catalyzed by a Class I diterpene synthase. nih.govmdpi.com This enzyme has been identified as OsKSL4 (Oryza sativa kaurene synthase-like 4), also known as OsDTS2 (Oryza sativa diterpene synthase 2). nih.govtandfonline.commdpi.com OsKSL4/OsDTS2 specifically recognizes syn-CDP and catalyzes the second cyclization and a final deprotonation to yield this compound. nih.govnih.gov The production of this compound is the committed step in the biosynthesis of momilactones in rice. nih.gov

Enzyme System in Oryza sativa Function Substrate Product References
OsCPS4 Class II Diterpene CyclaseGeranylgeranyl Diphosphate (GGDP)syn-Copalyl Diphosphate (syn-CDP) tandfonline.commdpi.comresearchgate.net
OsKSL4 (OsDTS2) Class I Diterpene Synthasesyn-Copalyl Diphosphate (syn-CDP)syn-Pimara-7,15-diene nih.govtandfonline.commdpi.com
OsCPS4-Mediated Cyclization to syn-Copalyl Diphosphate (syn-CDP)

Bifunctional Diterpene Cyclase Mechanism in Bryophytes

In contrast to the dual-enzyme system found in rice, some bryophytes employ a more streamlined approach, utilizing a single bifunctional enzyme to catalyze both cyclization steps.

In the moss Hypnum plumaeforme (also known as Calohypnum plumiforme), a single polypeptide, HpDTC1 (also referred to as CpDTC1), possesses both Class II and Class I diterpene cyclase activities. tandfonline.comresearchgate.netpnas.org This bifunctional enzyme is responsible for the entire conversion of GGDP to this compound. tandfonline.comresearchgate.netresearchgate.net HpDTC1 first catalyzes the cyclization of GGDP to the intermediate syn-CDP and then, without releasing the intermediate, performs the second cyclization to form the final this compound product. tandfonline.comtandfonline.comresearchgate.net The discovery of this bifunctional synthase in a bryophyte, a very early diverging lineage of land plants, provides insight into the convergent evolution of momilactone biosynthetic pathways. pnas.orgnih.gov

Enzyme System in Hypnum plumaeforme Function Substrate Intermediate Product References
HpDTC1 (CpDTC1) Bifunctional Diterpene Cyclase (Class I & II)Geranylgeranyl Diphosphate (GGDP)syn-Copalyl Diphosphate (syn-CDP)syn-Pimara-7,15-diene tandfonline.comresearchgate.netresearchgate.netpnas.org
HpDTC1 (CpDTC1) in Hypnum plumaeforme (Calohypnum plumiforme) Catalysis

Stereochemical Specificity and Mechanistic Insights of this compound Synthases

This compound synthases exhibit a high degree of stereochemical specificity, a critical feature that dictates the final structure of the diterpene product. These enzymes must correctly recognize the specific stereoisomer of the copalyl diphosphate substrate.

The class I terpene synthase OsDTS2 (also known as OsKSL4) from rice has been identified as the first enzyme of its kind to show specificity for syn-CPP. iastate.edu It does not react with GGPP or the enantiomeric form, ent-CPP. iastate.edu This stereoselectivity is crucial for channeling the metabolic flow towards momilactone biosynthesis. nih.gov The ability of OsDTS2 to distinguish between the syn- and ent- stereoisomers of CPP is based on the distinct configurational differences between these molecules. iastate.edu

Mechanistic studies have provided insights into how the active site of these synthases controls the reaction outcome. In particular, the identity of specific amino acid residues within the active site can dramatically influence the complexity of the cyclization and rearrangement reactions. iastate.edu For instance, research on OsKSL4 has shown that a single amino acid substitution can alter the product profile. acs.orgiastate.edu The native enzyme, which contains a threonine residue, specifically produces this compound. acs.orgiastate.edu However, when this threonine is replaced by an isoleucine, the enzyme's catalytic activity is reprogrammed to produce a more complex, rearranged tetracyclic diterpene, aphidicol-15-ene (B1210061), demonstrating the profound impact of single residue changes on the reaction mechanism. acs.orgiastate.edunih.gov This suggests that the presence of a hydroxyl-containing residue like threonine can "short-circuit" a more complex reaction cascade, leading to the formation of the simpler tricyclic pimaradiene structure. iastate.edu This "switch" is believed to be determined by the C-9 stereochemistry shared between ent- and syn-CPP. nih.gov

Further research into bacterial diterpene synthases has revealed enzymes with the ability to accept syn-CPP and produce various pimaradiene and isopimaradiene analogs, highlighting the diverse catalytic potential within this enzyme family. researchgate.netnih.govresearchgate.net

Enzyme NameOrganismFunctionSubstrate(s)Product(s)
OsCPS4 Oryza sativa (rice)Class II Diterpene CyclaseGeranylgeranyl diphosphate (GGPP)syn-Copalyl diphosphate (syn-CDP)
OsKSL4 (OsDTS2) Oryza sativa (rice)Class I Diterpene Synthasesyn-Copalyl diphosphate (syn-CDP)This compound
HpDTC1 Hypnum plumaeforme (moss)Bifunctional Diterpene CyclaseGeranylgeranyl diphosphate (GGPP)This compound (via syn-CDP)
Sat1646 BacteriumClass I Diterpene SynthaseCopalyl diphosphate (CPP), syn-CPPIsopimara-8,15-diene, syn-isopimaradiene/pimaradiene analogues
Stt4548 BacteriumClass I Diterpene SynthaseCopalyl diphosphate (CPP)Isopimara-8,15-diene

Enzymatic Transformations and Downstream Metabolism of Syn Pimaradiene

Syn-pimaradiene as a Committed Intermediate in Momilactone Biosynthesis

The biosynthesis of momilactones, a class of diterpenoid phytoalexins with significant allelopathic and antimicrobial properties, initiates from the universal precursor geranylgeranyl diphosphate (B83284) (GGDP). mdpi.comtandfonline.com Through a series of cyclization reactions catalyzed by specific diterpene synthases, GGDP is converted to the diterpene hydrocarbon syn-pimaradiene. This process marks the committed step in the formation of the momilactone scaffold. tandfonline.comiastate.edu

In rice (Oryza sativa), this conversion is a two-step process. First, OsCPS4 (a syn-copalyl diphosphate synthase) cyclizes GGDP to form syn-copalyl diphosphate (syn-CPP). mdpi.commdpi.com Subsequently, OsKSL4 (a syn-pimaradiene synthase) catalyzes the further cyclization of syn-CPP to produce syn-pimaradiene. mdpi.commdpi.com The genes encoding these two enzymes are located in a biosynthetic gene cluster on chromosome 4, highlighting their coordinated role in momilactone production. iastate.edunih.govresearchgate.net The critical role of syn-pimaradiene as the intermediate is underscored by the observation that rice mutants with defective OsCPS4 or OsKSL4 genes show a marked reduction in momilactone accumulation. tandfonline.com

Interestingly, in the moss Calohypnum plumiforme, which also produces momilactones, a single bifunctional enzyme, CpDTC1/HpDTC1, carries out both cyclization steps, converting GGDP directly to syn-pimaradiene. mdpi.comresearchgate.net The subsequent enzymatic modifications of the syn-pimaradiene skeleton lead to the various momilactone structures. pnas.org

Cytochrome P450 Monooxygenases (CYPs) in this compound Functionalization

Following its formation, the syn-pimaradiene molecule undergoes a series of oxidative functionalizations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for introducing oxygen atoms into the hydrocarbon scaffold, a necessary step for the formation of the characteristic lactone ring and other functional groups of momilactones. mdpi.compnas.org

C19-Oxidation Reactions

A key step in the biosynthesis of momilactones is the oxidation of the C19 methyl group of syn-pimaradiene. nih.govpnas.org This multi-step oxidation is a prerequisite for the formation of the C19,6-γ-lactone ring that defines the momilactone core structure. nih.gov

CYP99A2 and CYP99A3 Activities in C19 Methyl Oxidation

In rice, two closely related cytochrome P450 enzymes, CYP99A2 and CYP99A3, are responsible for the sequential oxidation of the C19 methyl group of syn-pimaradiene. iastate.edunih.govpnas.org Both enzymes are encoded by genes located within the momilactone biosynthetic gene cluster on chromosome 4. nih.govzju.edu.cnnih.gov Biochemical studies have demonstrated that both CYP99A2 and CYP99A3 can act as C19-oxidases. pnas.org While initial studies using recombinant expression systems showed significant activity for CYP99A3 and only trace activity for CYP99A2, subsequent optimization of the expression system revealed that CYP99A2 is also an active C19-oxidase. nih.govnih.goviastate.edu

Formation of Syn-pimaradien-19-ol, Syn-pimaradien-19-al, and Syn-pimaradien-19-oic Acid

The oxidation of the C19 methyl group proceeds through a three-step catalytic sequence. Both CYP99A2 and CYP99A3 catalyze the conversion of syn-pimaradiene to syn-pimaradien-19-ol, which is then further oxidized to syn-pimaradien-19-al, and finally to syn-pimaradien-19-oic acid. nih.govnih.goviastate.edu The formation of the carboxylic acid at C19 is a critical step, as this functional group is required for the subsequent lactonization reaction. nih.gov The presence of syn-pimaradien-19-oic acid has been detected in rice plants, confirming the physiological relevance of this enzymatic activity. nih.gov

Table 1: Products of CYP99A2 and CYP99A3 Catalyzed Oxidation of syn-pimaradiene

Substrate Enzyme Product(s)
syn-pimaradiene CYP99A2 syn-pimaradien-19-ol, syn-pimaradien-19-al, syn-pimaradien-19-oic acid
syn-pimaradiene CYP99A3 syn-pimaradien-19-ol, syn-pimaradien-19-al, syn-pimaradien-19-oic acid
Functional Redundancy and Transcript Expression Analysis

The fact that both CYP99A2 and CYP99A3 catalyze the same oxidative sequence suggests a degree of functional redundancy in momilactone biosynthesis. nih.goviastate.edu However, transcript expression analyses have shown that CYP99A2 generally exhibits substantially higher transcript levels than CYP99A3 in rice cells treated with elicitors and in UV-irradiated leaves. nih.goviastate.eduresearchgate.net This suggests that while both enzymes are capable of C19 oxidation, CYP99A2 may play a more significant role under certain conditions. iastate.edu Kinetic analyses have indicated that CYP99A2 and CYP99A3 have similar affinities for syn-pimaradiene, although the catalytic efficiency may differ. nih.goviastate.edu

CpCYP970A14 Activity in Calohypnum plumiforme

In the moss Calohypnum plumiforme, the C19 oxidation of syn-pimaradiene is catalyzed by a different P450 enzyme, CpCYP970A14. mdpi.comzju.edu.cnu-tokyo.ac.jp This enzyme, encoded by a gene within the momilactone biosynthetic gene cluster in the moss, functions as a syn-pimaradienoic acid synthase, oxidizing the C19 position of syn-pimaradiene to a carboxylic acid. zju.edu.cnu-tokyo.ac.jpfrontiersin.org This demonstrates a case of convergent evolution, where different plant lineages have independently evolved enzymes to perform the same critical step in the biosynthesis of momilactones. researchgate.net

C6β-Hydroxylation

A key step in the momilactone biosynthetic pathway is the hydroxylation of this compound at the C6β position.

The cytochrome P450 enzyme CYP76M8, located in a biosynthetic gene cluster on chromosome 2 in rice, is responsible for the C6β-hydroxylation of this compound to produce 6β-hydroxy-syn-pimaradiene. nih.govpnas.orgpnas.org This enzyme has been shown to be a multifunctional hydroxylase, capable of acting on a range of diterpene substrates. nih.gov However, its specific activity on this compound is a critical step en route to the formation of the characteristic 19,6β-lactone ring found in momilactones. nih.govnih.gov The catalytic activity of CYP76M8 is essential for the production of momilactones, and it is considered a key enzyme in this biosynthetic pathway. biorxiv.orgmdpi.combiorxiv.org Research has demonstrated that CYP76M8 acts after the initial C19 oxidation of this compound by CYP99A2/3, hydroxylating the intermediate to form a hemiacetal which is then oxidized to the lactone. iastate.eduresearchgate.net

Table 1: Catalytic Function of CYP76M8
SubstrateEnzymeProductReference
syn-pimaradieneCYP76M86β-hydroxy-syn-pimaradiene nih.govpnas.org

CYP76M7, an enzyme closely related to CYP76M8 and also located in the chromosome 2 biosynthetic gene cluster, has been investigated for its potential role in momilactone biosynthesis. iastate.eduresearchgate.net While initially thought to be dedicated to phytocassane biosynthesis, studies using codon-optimized genes for expression in E. coli have revealed that CYP76M7 can also efficiently catalyze the C6β-hydroxylation of this compound, producing the same 6β-hydroxy-syn-pimaradiene as CYP76M8. researchgate.netnih.gov This finding suggests a potential functional redundancy between CYP76M7 and CYP76M8 in the momilactone pathway. researchgate.netnih.gov The co-expression of CYP76M7 and CYP76M8 transcripts with other momilactone biosynthetic genes further supports the possibility of their overlapping roles. researchgate.net

CYP76M8 Catalysis

C3β-Hydroxylation

Another critical hydroxylation event in the functionalization of the this compound skeleton is the introduction of a hydroxyl group at the C3β position.

The enzyme responsible for the C3β-hydroxylation of this compound is CYP701A8. pnas.orgpnas.orgnih.goviastate.edu This enzyme catalyzes the conversion of this compound to syn-pimaradien-3β-ol. nih.govresearchgate.net The 3β-hydroxy group is a key feature of the penultimate precursor to momilactone A. nih.gov Initially, CYP701A8 was found to catalyze C3α-hydroxylation of other diterpene precursors, but improved recombinant expression techniques demonstrated its specific C3β-hydroxylase activity on this compound, a crucial finding for elucidating the momilactone biosynthetic pathway. nih.govnih.gov This hydroxylation is an essential step towards producing the bioactive momilactones. biorxiv.orgmdpi.com

Table 2: Catalytic Function of CYP701A8
SubstrateEnzymeProductReference
syn-pimaradieneCYP701A8syn-pimaradien-3β-ol nih.govresearchgate.net
syn-pimaradien-19,6β-olideCYP701A8Momilactone A iastate.edu
CYP701A8 Catalysis to Produce Syn-pimaradien-3β-ol

Multiple Hydroxylation Events in Momilactone Synthesis

The biosynthesis of momilactones from this compound is a multi-step process involving several hydroxylation and oxidation reactions. mdpi.com Following the initial formation of this compound, a series of cytochrome P450 enzymes, including CYP99A2/3, CYP76M8, and CYP701A8, sequentially modify the diterpene scaffold. iastate.edumdpi.comresearchgate.net

The pathway involves the C19 oxidation of this compound by CYP99A2 and/or CYP99A3, followed by the C6β-hydroxylation catalyzed by CYP76M8. mdpi.comiastate.edu Concurrently or sequentially, CYP701A8 introduces a hydroxyl group at the C3β position. nih.goviastate.edu For instance, CYP76M8 can hydroxylate syn-pimaradien-3β-ol (the product of CYP701A8) to form 3β,6β-dihydroxy-syn-pimaradiene. iastate.edu These multiple hydroxylations ultimately lead to intermediates like 3β-hydroxy-syn-pimaradien-19,6β-olide, which is then converted to momilactone A. pnas.orgiastate.edumdpi.com The intricate interplay of these enzymes, each with specific regioselective and stereoselective hydroxylation activities, is fundamental to the construction of the final momilactone structures. iastate.edumdpi.com

Combined Activities of CYPs (e.g., CYP76M8 and CYP701A8)

In rice (Oryza sativa), the functionalization of this compound is a key step in the biosynthesis of momilactones, a class of diterpenoid phytoalexins. This process involves the coordinated action of several CYPs, including CYP76M8 and CYP701A8, which are not located within the primary momilactone biosynthetic gene cluster. pnas.org

CYP701A8 has been identified as a this compound 3β-hydroxylase, introducing a hydroxyl group at the C3 position of the pimarane (B1242903) skeleton. nih.gov Independently, CYP76M8 acts as a C6β-hydroxylase, adding a hydroxyl group to the C6 position. pnas.orgnih.gov The sequential or combined activities of these and other CYPs, such as the C19-oxidizing enzymes CYP99A2 and CYP99A3, are essential for producing the highly decorated intermediates required for momilactone synthesis. nih.govnih.gov

Research involving the co-expression of these enzymes has shed light on their interplay. For instance, when CYP76M8 was co-expressed with CYP99A2 or CYP99A3 in an engineered E. coli strain producing this compound, a novel oxo-hydroxy derivative of this compound was formed. nih.gov This suggests a sequential reaction where C19 oxidation by CYP99A2/3 is followed by C6β-hydroxylation by CYP76M8. nih.goviastate.edu Further in vitro assays have demonstrated that the combined action of CYP76M8 and CYP701A8 can lead to the formation of 3β,6β-dihydroxy-syn-pimaradiene. nih.gov The order of these enzymatic steps is crucial; studies suggest that the pathway preferentially proceeds via C19-aldehyde formation by CYP99A2/3, followed by C6β-hydroxylation by CYP76M8. iastate.edu This sequence leads to the formation of 6β-hydroxy-syn-pimaradien-19-al, a key intermediate that spontaneously forms a hemiacetal. iastate.edumdpi-res.com

Table 1: Function of Key CYPs in Syn-pimaradiene Metabolism

EnzymeFunctionSubstrate(s)Product(s)Source OrganismReference
CYP701A8C3β-hydroxylasesyn-pimaradiene3β-hydroxy-syn-pimaradieneOryza sativa nih.gov
CYP76M8C6β-hydroxylasesyn-pimaradiene, syn-pimaradien-19-al6β-hydroxy-syn-pimaradiene, 6β-hydroxy-syn-pimaradien-19-alOryza sativa pnas.orgiastate.edu
CYP99A2 / CYP99A3C19-oxidasesyn-pimaradienesyn-pimaradien-19-oic acidOryza sativa nih.gov
CpCYP964A1 Involvement in Moss Momilactone Pathway

The biosynthesis of momilactones is not exclusive to rice; it also occurs in the moss Calohypnum plumiforme. researchgate.net In this evolutionarily distant species, a distinct set of enzymes organized in a biosynthetic gene cluster is responsible for producing momilactones from this compound. researchgate.netpnas.org Within this cluster, the cytochrome P450 enzyme CpCYP964A1 plays a crucial role analogous to that of rice CYP701A8. uni-muenchen.de

Functional characterization has confirmed that CpCYP964A1 is a C3-hydroxylase. nih.gov When Pichia yeast cells expressing CpCYP964A1 were fed with this compound, they produced 3β-hydroxy-9β-pimara-7,15-diene. pnas.orgnih.gov This activity was also observed in planta through transient expression in Nicotiana benthamiana. nih.gov

CpCYP964A1 works in concert with another clustered P450, CpCYP970A14, which is responsible for oxidizing the C19 methyl group of this compound to a carboxylic acid. pnas.orgmdpi.com The combined activities of the bifunctional diterpene synthase (CpDTC1/HpDTC1), CpCYP970A14, and CpCYP964A1 are necessary to produce the downstream intermediate 3β-hydroxy-syn-pimaradien-19,6β-olide, which is then converted to momilactone A. researchgate.netnih.gov The successful reconstruction of the momilactone A biosynthetic pathway in tobacco leaves required the co-expression of these four moss genes, demonstrating their collective and essential roles. u-tokyo.ac.jp

Table 2: Key Enzymes in the Moss Momilactone Pathway

EnzymeFunctionSubstrateProductSource OrganismReference
CpDTC1/HpDTC1syn-pimaradiene synthaseGeranylgeranyl diphosphate (GGPP)syn-pimaradieneCalohypnum plumiforme researchgate.net
CpCYP970A14C19-oxidasesyn-pimaradienesyn-pimara-7,15-dien-19-oic acidCalohypnum plumiforme pnas.org
CpCYP964A1C3-hydroxylasesyn-pimaradiene3β-hydroxy-9β-pimara-7,15-dieneCalohypnum plumiforme pnas.orgnih.gov

Short-chain Dehydrogenase/Reductase (SDR) Involvement

Following the initial oxygenation steps by CYPs, the formation of the characteristic lactone ring in momilactones requires further oxidation, a role fulfilled by short-chain dehydrogenases/reductases (SDRs).

OsMS1/OsMS2 Catalysis in Lactone Ring Formation (e.g., from Syn-pimaradien-19,6β-hemiacetal to Syn-pimaradien-19,6β-olide)

In rice, the formation of the momilactone A precursor, syn-pimaradien-19,6β-olide, is catalyzed by momilactone synthases OsMS1 and OsMS2, which are members of the SDR family. nih.govmdpi.com These enzymes are encoded within the momilactone biosynthetic gene cluster on chromosome 4. mdpi.commdpi.com

The substrate for these SDRs is the hemiacetal intermediate, syn-pimaradien-19,6β-hemiacetal. nih.goviastate.edu This compound is formed spontaneously from 6β-hydroxy-syn-pimaradien-19-oic acid, a product of sequential CYP activities. mdpi-res.commdpi.com OsMS1 and OsMS2 catalyze the oxidation of the C19 hydroxyl group within the hemiacetal structure to a ketone, which results in the formation of the stable γ-lactone ring of syn-pimaradien-19,6β-olide. nih.govmdpi.com

Kinetic analyses have revealed that both OsMS1 and OsMS2 exhibit significantly higher catalytic efficiency with the hemiacetal intermediate compared to their previously reported substrate, 3β-hydroxy-syn-pimaradien-19,6β-olide. nih.gov This finding supports the role of syn-pimaradien-19,6β-hemiacetal as a key intermediate in the pathway and underscores the specific and efficient function of OsMS1 and OsMS2 in catalyzing the critical lactonization step. nih.goviastate.edu

Table 3: SDR-Catalyzed Lactone Ring Formation

EnzymeFamilySubstrateProductFunctionReference
OsMS1SDRsyn-pimaradien-19,6β-hemiacetalsyn-pimaradien-19,6β-olideOxidation of hemiacetal to lactone nih.govmdpi.com
OsMS2SDRsyn-pimaradien-19,6β-hemiacetalsyn-pimaradien-19,6β-olideOxidation of hemiacetal to lactone nih.govmdpi.com

Genetic and Evolutionary Landscape of Syn Pimaradiene Metabolism

Biosynthetic Gene Clusters (BGCs) Organization

The genes responsible for the production of syn-pimaradiene and downstream compounds are not randomly scattered throughout the genome. Instead, they are often found in close physical proximity, forming what are known as biosynthetic gene clusters (BGCs). This organization is thought to facilitate the co-inheritance and coordinated expression of the genes involved in a single metabolic pathway.

Chromosomal Linkage and Physical Proximity of Biosynthetic Genes (e.g., Rice Chromosome 4)

In rice (Oryza sativa), a well-studied model for diterpenoid biosynthesis, a significant BGC for momilactone production is located on chromosome 4. pnas.orgmdpi.com This cluster contains several key genes required for the synthesis of momilactones from the precursor geranylgeranyl diphosphate (B83284) (GGPP). mdpi.com The initial steps involve the conversion of GGPP to syn-copalyl diphosphate (syn-CDP) by the enzyme OsCPS4, followed by the cyclization of syn-CDP to this compound by OsKSL4. mdpi.combiorxiv.org The genes encoding these two sequentially acting enzymes, OsCPS4 and OsKSL4, are situated near each other within this cluster. mdpi.comnih.gov

The momilactone BGC on chromosome 4 also includes genes for later steps in the pathway, such as cytochrome P450 monooxygenases (CYPs) and a dehydrogenase. pnas.orgmdpi.com Specifically, it houses CYP99A2 and CYP99A3, two closely related P450s, and OsMAS, which encodes a dehydrogenase responsible for the final step in momilactone A synthesis. pnas.orgoup.com This physical linkage of genes ensures that the necessary enzymatic machinery for momilactone production is inherited as a single unit. biorxiv.org However, the momilactone pathway in rice is not entirely contained within this single cluster. Research has revealed that the pathway is "fractured," requiring a gene, CYP76M8, from another diterpenoid BGC located on chromosome 2 to complete the biosynthesis. nih.govresearchgate.net This indicates an interdependent evolution of these two separate gene clusters. nih.govresearchgate.net

Functional Clustering of Terpene Synthases and P450s

The organization of the momilactone BGC exemplifies the functional clustering of terpene synthases and cytochrome P450s. The terpene synthases, OsCPS4 and OsKSL4, which construct the initial diterpene skeleton of this compound, are located in the same genomic neighborhood as the P450s (CYP99A2 and CYP99A3) that subsequently modify this hydrocarbon backbone. pnas.orgmdpi.com This clustering is a common feature in plant specialized metabolism and is believed to be evolutionarily advantageous. biorxiv.orgosti.gov

The clustering of these functionally related genes facilitates their co-regulation, ensuring that all necessary components of the pathway are expressed together when needed. pnas.org For instance, the genes within the rice momilactone cluster are coordinately regulated in response to environmental stressors. pnas.org This functional grouping extends beyond a single cluster, as evidenced by the involvement of CYP76M8 from the phytocassane BGC on chromosome 2 in momilactone biosynthesis, highlighting a network-like organization of these pathways. nih.govnih.gov

Transcriptional Regulation and Co-expression under Stress Conditions

The production of this compound and its derivatives is often induced by environmental challenges, serving as a defense mechanism for the plant. The expression of the biosynthetic genes is tightly regulated and coordinated, particularly under stress conditions.

In rice, the genes within the momilactone BGC on chromosome 4 are highly induced in response to various stressors, including pathogen attack, UV irradiation, and treatment with signaling molecules like jasmonic acid. pnas.orgmdpi.comnih.gov Studies have shown that the expression of OsCPS4, OsKSL4, CYP99A3, and OsMAS increases significantly when rice plants are exposed to UV light or chilling stress. mdpi.comresearchgate.net This co-expression pattern suggests the presence of common regulatory elements and transcription factors that control the entire pathway. pnas.org

The transcription factor DPF (diterpenoid phytoalexin factor), a bHLH-type transcription factor, has been identified as a master regulator of diterpenoid phytoalexin biosynthesis in rice. nih.gov DPF can activate the expression of genes in both the momilactone and phytocassane BGCs, further illustrating the coordinated regulation of these related pathways. nih.gov This inducible and coordinated gene expression ensures that the plant can rapidly produce defensive compounds like momilactones when threatened.

Enzyme Promiscuity, Redundancy, and Specificity within Diterpenoid Pathways

The enzymes involved in diterpenoid biosynthesis exhibit a fascinating interplay of promiscuity, redundancy, and specificity, which contributes to the vast chemical diversity of these compounds in plants.

Enzyme Promiscuity refers to the ability of an enzyme to act on multiple substrates or to catalyze multiple reactions. researchgate.net While some diterpene synthases are highly specific, others show remarkable promiscuity. nih.goviomcworld.com For example, some cytochrome P450s involved in diterpenoid metabolism can hydroxylate various positions on the diterpene scaffold, leading to a range of different products. researchgate.netnih.gov This promiscuity can be a driving force for the evolution of new metabolic pathways, as it provides a pool of enzymes that can be recruited to modify novel substrates. nih.gov

Enzyme Redundancy , where multiple enzymes can perform the same function, is also observed in diterpenoid pathways. pnas.orguniumbioscience.com In the rice momilactone BGC, for instance, there are two closely related P450s, CYP99A2 and CYP99A3. pnas.org While CYP99A3 has been shown to be a key oxidase in the pathway, the exact role of CYP99A2 is less clear, and there may be some level of functional overlap or redundancy between them. nih.gov Redundancy can provide robustness to the metabolic network, ensuring that the pathway can still function even if one gene is lost or inactivated.

Enzyme Specificity is the counterpart to promiscuity and is crucial for channeling metabolites down a particular biosynthetic route. Despite the potential for promiscuity, many enzymes in diterpenoid pathways exhibit high specificity for their substrates and the reactions they catalyze. For example, OsKSL4 specifically converts syn-CDP to this compound, the committed step towards momilactone biosynthesis. biorxiv.org The balance between promiscuity, redundancy, and specificity allows plants to maintain essential metabolic functions while also providing the flexibility to evolve new chemical defenses. frontiersin.org

Evolutionary Insights into Momilactone Biosynthesis across Plant Lineages

The biosynthesis of momilactones is not restricted to rice and its relatives. Remarkably, these compounds are also produced by the evolutionarily distant moss Calohypnum plumiforme. nih.govnih.gov The study of momilactone biosynthesis in these disparate lineages offers profound insights into the evolution of metabolic pathways in plants.

Convergent Evolution of BGCs in Rice and Moss

The discovery of a functional momilactone BGC in the moss C. plumiforme provides a stunning example of convergent evolution. pnas.orgnih.gov This moss BGC, like the one in rice, contains genes for a diterpene synthase, cytochrome P450s, and a dehydrogenase, all of which are necessary for momilactone production. pnas.orgresearchgate.net However, there is no synteny, or conservation of gene order, between the moss and rice BGCs, indicating that they arose independently. nih.govresearchgate.net

The table below summarizes the key genes and their functions in the momilactone BGCs of rice and moss.

Gene/EnzymeFunctionOrganism
OsCPS4 Converts GGPP to syn-CDPRice (Oryza sativa)
OsKSL4 Converts syn-CDP to this compoundRice (Oryza sativa)
CYP99A2/CYP99A3 Oxidation of this compoundRice (Oryza sativa)
CYP76M8 Hydroxylation of a momilactone intermediateRice (Oryza sativa)
OsMAS Momilactone A synthaseRice (Oryza sativa)
CpDTC1 Bifunctional; converts GGPP to this compoundMoss (Calohypnum plumiforme)
CpCYP970A14/CpCYP964A1 Oxidation of this compoundMoss (Calohypnum plumiforme)
CpMAS Momilactone A synthaseMoss (Calohypnum plumiforme)

Functional Diversification of Diterpene Synthases (e.g., OsKSL4 vs. ent-kaurene (B36324) synthases)

The vast structural diversity of terpenoid natural products is a direct result of the functional diversification of terpene synthases (TPSs), enzymes that catalyze the intricate cyclization of acyclic isoprenyl diphosphate precursors. iastate.edufrontiersin.org A compelling example of this evolutionary divergence can be observed when comparing this compound synthase (OsKSL4) from rice (Oryza sativa) with the more widespread ent-kaurene synthases (KS). iastate.eduacs.org While both are class I diterpene synthases (diTPSs) involved in plant metabolism, they exhibit distinct functionalities that lead to different metabolic end products. iastate.edumaxapress.comportlandpress.com

Ent-kaurene synthases are critical enzymes in the biosynthesis of gibberellins (B7789140), a class of phytohormones that regulate various aspects of plant growth and development, such as stem elongation and seed germination. maxapress.comuniprot.orgresearchgate.net These enzymes catalyze the conversion of ent-copalyl diphosphate (ent-CPP) into ent-kaurene, the precursor for all gibberellins. maxapress.comuniprot.org The reaction catalyzed by ent-kaurene synthase is a complex process involving cyclization and rearrangement of the substrate. maxapress.com

In contrast, OsKSL4 is involved in the biosynthesis of momilactones, which are diterpenoid phytoalexins that play a role in the defense mechanisms of rice against pathogens. iastate.eduacs.org OsKSL4 specifically converts syn-copalyl diphosphate (syn-CPP) into syn-pimara-7,15-diene. iastate.eduacs.org This highlights a key difference: the stereospecificity of the substrate. While ent-kaurene synthases utilize ent-CPP, OsKSL4 acts on the opposite stereoisomer, syn-CPP. iastate.eduacs.org

From an evolutionary perspective, OsKSL4 is only distantly related to the ent-kaurene synthases found in rice, sharing less than 60% amino acid identity. iastate.eduacs.org This divergence in sequence is reflected in their functional differences. The evolution of specialized diTPSs like OsKSL4 from the more conserved, primary metabolism-related ent-kaurene synthases represents a classic case of neofunctionalization, where a duplicated gene evolves a new function. oup.com This process has allowed plants to develop a vast arsenal (B13267) of specialized metabolites for defense and interaction with their environment.

Interestingly, research has shown that subtle changes in the amino acid sequence of these enzymes can lead to significant shifts in their product profiles. iastate.eduacs.org For instance, the substitution of a single amino acid residue in some ent-kaurene synthases has been shown to "short-circuit" the complex cyclization reaction, leading to the production of ent-pimaradiene instead of ent-kaurene. iastate.eduresearchgate.net This suggests that the active sites of these enzymes are highly tunable, allowing for the evolution of new functions through relatively minor genetic changes. khanacademy.org

The functional diversification between OsKSL4 and ent-kaurene synthases is a clear illustration of how gene duplication and subsequent divergence have driven the expansion of metabolic capabilities in plants. This has enabled the production of a wide array of diterpenoids with specialized roles, from essential developmental regulators to sophisticated chemical defenses.

Interactive Data Table: Comparison of OsKSL4 and ent-Kaurene Synthase

FeatureOsKSL4 (this compound synthase)ent-Kaurene Synthase
Organism Example Rice (Oryza sativa)Widespread in higher plants (e.g., Arabidopsis thaliana, rice) portlandpress.comuniprot.org
Metabolic Pathway Momilactone biosynthesis (Phytoalexin) iastate.eduacs.orgGibberellin biosynthesis (Phytohormone) maxapress.comuniprot.orgresearchgate.net
Substrate syn-Copalyl diphosphate (syn-CPP) iastate.eduacs.orgent-Copalyl diphosphate (ent-CPP) maxapress.comuniprot.org
Primary Product syn-Pimara-7,15-diene iastate.eduacs.orgent-Kaurene maxapress.comuniprot.org
Enzyme Class Class I Diterpene Synthase portlandpress.comClass I Diterpene Synthase portlandpress.com
Evolutionary Relationship Distantly related to rice ent-kaurene synthases (<60% amino acid identity) iastate.eduacs.orgPart of a conserved enzyme family in land plants pnas.org

Advanced Methodologies in Syn Pimaradiene Research

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In the context of syn-pimaradiene research, this methodology has been instrumental in elucidating the biosynthetic pathways of diterpenoid phytoalexins.

Enzymatic Synthesis of Uniformly 13C-Labeled this compound

To investigate the role of this compound as a precursor in phytoalexin biosynthesis, researchers have developed methods for its enzymatic synthesis with uniform carbon-13 (¹³C) labeling. tandfonline.comnih.govfigshare.com This process typically starts with a ¹³C-labeled precursor, such as [U-¹³C₆] mevalonate (B85504) (MVA), which is then converted through a series of enzymatic reactions to produce uniformly ¹³C-labeled geranylgeranyl diphosphate (B83284) ([U-¹³C₂₀]GGDP). tandfonline.com

The synthesis of [U-¹³C₂₀]syn-pimara-7,15-diene from [U-¹³C₂₀]GGDP is achieved using specific diterpene cyclases. tandfonline.comtandfonline.com For instance, the bifunctional diterpene cyclase HpDTC1, identified from the moss Hypnum plumaeforme, can catalyze the two-step cyclization of GGDP to syn-pimara-7,15-diene via a syn-copalyl diphosphate (syn-CPP) intermediate. tandfonline.comresearchgate.net The total yield of labeled syn-pimara-7,15-diene from mevalonate has been reported to be approximately 66%. tandfonline.com The structure of the resulting [U-¹³C₂₀]syn-pimara-7,15-diene is confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and two-dimensional ¹³C-¹³C correlation spectroscopy (COSY) NMR. tandfonline.comresearchgate.net This ensures the successful synthesis of the labeled precursor for subsequent in planta studies. tandfonline.com

In Planta Bioconversion Experiments and Metabolite Analysis

Once the uniformly ¹³C-labeled this compound is synthesized, it can be introduced into plant tissues to trace its conversion into downstream metabolites. tandfonline.comnih.govfigshare.com These "feeding experiments" have provided direct evidence for the in planta biosynthetic pathways of phytoalexins derived from this compound. tandfonline.compnas.org

For example, when [U-¹³C₂₀]syn-pimara-7,15-diene was applied to the leaves of rice (Oryza sativa), researchers detected the accumulation of ¹³C-labeled momilactones A and B. tandfonline.comtandfonline.com Similarly, in the moss Calohypnum plumiforme (formerly Hypnum plumaeforme), feeding with labeled this compound resulted in the production of ¹³C-labeled momilactones, confirming that this biosynthetic pathway is active in this evolutionarily distant plant species. tandfonline.comresearchgate.netpnas.org

The analysis of the resulting metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.govtandfonline.com This highly sensitive technique allows for the detection and quantification of the ¹³C-labeled phytoalexins, distinguishing them from the naturally abundant unlabeled compounds. tandfonline.com These studies have definitively shown that this compound is a key intermediate in the biosynthesis of momilactones in these plants. tandfonline.comresearchgate.net

Heterologous Expression Systems for Enzyme Characterization and Production

Heterologous expression systems are indispensable tools for characterizing the function of enzymes involved in the this compound biosynthetic pathway and for producing the compound itself. These systems involve introducing the gene(s) encoding the desired enzyme(s) into a host organism that does not naturally produce them.

Microbial Hosts (e.g., Escherichia coli, Pichia pastoris)

Microbial hosts like the bacterium Escherichia coli and the yeast Pichia pastoris are widely used for heterologous expression due to their rapid growth, ease of genetic manipulation, and well-established cultivation techniques. nih.govnih.gov

Escherichia coli has been successfully engineered to produce this compound. nih.gov This involves co-expressing the necessary enzymes, such as a GGDP synthase and a this compound synthase (like OsKSL4 from rice), often in combination with a cytochrome P450 reductase (CPR) for subsequent oxidation steps. nih.gov Optimization of expression, for instance by using synthetic genes with codon usage adapted for E. coli, has been crucial for achieving functional expression of plant-derived enzymes, including cytochrome P450s (CYPs) that can be difficult to express in bacteria. nih.govnih.gov For example, researchers have used E. coli to characterize the activity of CYP99A2 and CYP99A3, two CYPs from the rice momilactone biosynthetic gene cluster that act on this compound. nih.govnih.govresearchgate.net

Pichia pastoris is another popular eukaryotic host for expressing plant enzymes, particularly CYPs, as it possesses the necessary endomembrane systems for proper protein folding and post-translational modifications. nih.govnih.govmdpi.com This yeast has been used to functionally characterize CYPs from the moss Calohypnum plumiforme, such as CpCYP970A14 and CpCYP964A1, by feeding this compound to the transformed yeast cultures and analyzing the conversion products. pnas.orgzju.edu.cn The use of P. pastoris has been instrumental in identifying the specific functions of these enzymes in the momilactone biosynthetic pathway. pnas.orgzju.edu.cn Various strategies, including the use of strong promoters and codon optimization, have been developed to enhance recombinant protein expression in this system. nih.gov

Plant Systems (e.g., Nicotiana benthamiana) for Pathway Reconstitution

The transient expression of genes in Nicotiana benthamiana leaves has emerged as a powerful in planta system for reconstituting entire biosynthetic pathways. nih.govnih.gov This method, often referred to as agroinfiltration, allows for the rapid and simultaneous expression of multiple genes, making it ideal for studying complex metabolic pathways from other plants. nih.gov

Researchers have successfully reconstituted the momilactone biosynthetic pathway in N. benthamiana, a plant that does not naturally produce these compounds. pnas.orgnih.gov By co-expressing the genes for this compound synthase along with various CYPs and other enzymes, scientists have been able to observe the step-by-step conversion of this compound into its oxidized derivatives. pnas.orgresearchgate.net For example, the in planta conversion of this compound to syn-pimara-7,15-dien-19-oic acid by the rice enzyme CYP99A3 has been demonstrated in N. benthamiana. pnas.orgzju.edu.cn This approach has been critical for discovering previously unknown genes in the momilactone pathway and for understanding the function of enzymes that are difficult to characterize using in vitro methods alone. nih.gov

Enzymatic Assays and Biochemical Analysis for Reaction Mechanisms

Enzymatic assays are fundamental for determining the specific function, substrate specificity, and reaction mechanism of enzymes involved in this compound biosynthesis and its subsequent modifications. These assays are typically performed in vitro using purified recombinant enzymes produced in heterologous systems like E. coli. nih.govzju.edu.cn

The standard assay for a this compound synthase involves incubating the purified enzyme with its substrate, syn-copalyl diphosphate (syn-CPP), and analyzing the products by GC-MS. researchgate.net Similarly, the function of CYPs that act on this compound is investigated by incubating the recombinant CYP (along with a required CPR) with this compound and analyzing the formation of hydroxylated or otherwise oxidized products. nih.gov

These assays have been crucial in:

Identifying the specific products of individual enzymes. For instance, in vitro assays demonstrated that CYP99A3 from rice catalyzes the sequential oxidation of the C19 methyl group of this compound to form syn-pimaradien-19-ol, syn-pimaradien-19-al, and finally syn-pimaradien-19-oic acid. nih.govnih.gov

Determining substrate specificity . Assays have shown that OsKSL4 is specific for syn-CPP, while other related enzymes might use the enantiomeric ent-CPP. acs.org

Investigating reaction mechanisms . By creating mutations in the active site of enzymes like OsKSL4, researchers can study how single amino acid changes can alter the product outcome, providing insights into the catalytic mechanism and the evolution of diterpene synthase function. acs.org

Table of Research Findings from Enzymatic Assays

Table of Chemical Compounds Mentioned

Mutational Analysis of Terpene Synthases for Catalytic Engineering

The catalytic engineering of terpene synthases (TPSs) through mutational analysis has emerged as a powerful strategy to understand and manipulate the production of diterpenes, including this compound. acs.orgiastate.edupnas.org This approach involves making precise changes to the amino acid sequence of an enzyme to alter its catalytic function, often leading to changes in product specificity or an increase in reaction complexity. acs.orgiastate.edu

A seminal finding in this area is that a single amino acid substitution can function as a "switch" to dramatically alter the product profile of a diterpene synthase. acs.orgpnas.orgacs.org For instance, research on the rice (Oryza sativa) syn-pimara-7,15-diene synthase, OsKSL4, demonstrated that changing a single threonine residue to an isoleucine (a mutation denoted as T696I) resulted in a significant shift in its catalytic output. acs.orgiastate.edu Instead of its native product, the mutant enzyme primarily produced aphidicol-15-ene (B1210061), a more complex tetracyclic diterpene. acs.orgiastate.edu This experiment showed that a simple pimaradiene synthase could be evolved to catalyze a more intricate reaction with just a single mutation. acs.orgiastate.edu The product mix from the OsKSL4:T696I mutant was approximately 80% aphidicol-15-ene and 20% the original syn-pimara-7,15-diene. iastate.edu

Conversely, mutational studies have also successfully "short-circuited" more complex TPS reactions to yield simpler pimaradienes. pnas.orgacs.org In one notable example, the abietadiene synthase from grand fir (Abies grandis), AgAS, was converted into a pimaradiene-specific cyclase by substituting a single serine for an alanine (B10760859) (A723S). acs.orgnih.gov This single change was sufficient to redirect the complex cyclization and rearrangement pathway towards the production of isopimara-7,15-diene (B154818) (75%) and sandaracopimara-8(14),15-diene (21%). nih.gov Similarly, converting a conserved isoleucine to a threonine in ent-kaurene (B36324) synthases—enzymes central to gibberellin phytohormone biosynthesis in all higher plants—switches their product outcome to ent-pimaradiene. pnas.org

Site-directed mutagenesis has also been employed to probe the active sites of pimarane-type diterpene synthases from bacteria. nih.gov Although the Stt4548 synthase produces isopimara-8,15-diene as its sole product, mutations like C95A, C96A, and R65A were created to investigate the roles of specific polar residues within the active site, ultimately confirming they were not directly involved in the primary catalysis. nih.gov These studies collectively highlight the remarkable plasticity of terpene synthases and demonstrate that targeted mutations can be a powerful tool for engineering enzymes to produce specific diterpenes like pimaradienes. pnas.orgacs.org

Table 1: Examples of Mutational Analysis in Pimaradiene-Related Terpene Synthases

Enzyme Organism Mutation Original Product(s) New Product(s) Reference(s)
OsKSL4 Oryza sativa (rice) T696I syn-pimara-7,15-diene Aphidicol-15-ene (~80%), syn-pimara-7,15-diene (~20%) acs.org, iastate.edu
AgAS Abies grandis (grand fir) A723S Abietadiene isomers Isopimara-7,15-diene (75%), sandaracopimara-8(14),15-diene (21%) acs.org, nih.gov

| OsKSL5i | Oryza sativa (rice) | I664T | ent-isokaur-15-ene | ent-pimara-8(14),15-diene (B1254163) | pnas.org |

Structural Biology Approaches to Pimarane-type Diterpene Synthases (e.g., Crystal Structures)

Understanding the three-dimensional architecture of enzymes is critical for deciphering their catalytic mechanisms. For a long time, research into pimarane (B1242903) diterpene biosynthesis was hampered by a lack of structural information, with no crystal structures of pimarane diterpene synthases reported as of early 2022. nih.govmdpi.com

This gap was addressed by a landmark study that reported the first crystal structures of two class I pimarane-type diterpene synthases (DTSs), Sat1646 and Stt4548, from marine and soil bacteria, respectively. nih.govresearchgate.netnih.gov The structures were solved for the enzymes alone and for Sat1646 in complex with magnesium ions, revealing the architecture of their active sites. nih.govresearchgate.netnih.gov This breakthrough provided the first atomic-level view of how these enzymes catalyze the formation of pimarane skeletons. nih.gov

The enzyme Sat1646 is particularly relevant to this compound research. While it produces isopimara-8,15-diene from the common precursor normal-copalyl diphosphate (CPP), it can also accept syn-CPP as a substrate to generate a range of syn-isopimaradiene/pimaradiene analogues. nih.govresearchgate.net One of these products even possessed a novel "6/6/7" tricyclic ring system, highlighting the enzyme's catalytic versatility. nih.govresearchgate.net

The crystal structures provided several key insights into the catalytic mechanism. nih.gov They confirmed the presence of conserved active site motifs typical of class I terpene synthases and visualized how the enzyme accommodates its substrate. nih.gov The structure of Sat1646 complexed with Mg²⁺ ions illustrated how three magnesium ions coordinate the diphosphate moiety of the substrate, positioning it for the cleavage reaction that initiates cyclization. nih.gov This binding is further stabilized by an "induced-fit" mechanism, where a key arginine residue helps close the active site upon substrate binding. nih.gov These structural models, combined with substrate docking simulations and mutagenesis experiments, have been instrumental in proposing detailed catalytic mechanisms and explaining how a single substrate can be converted into a diverse array of pimarane products. nih.govresearchgate.net

Table 2: Key Structural Findings for Pimarane-Type Diterpene Synthases

Enzyme Organism Structural Method Key Findings Reference(s)
Sat1646 Salinispora sp. X-ray Crystallography First crystal structure of a pimarane-type DTS; revealed active site architecture; accepts syn-CPP to produce this compound analogues; demonstrated induced-fit mechanism. nih.gov, researchgate.net, nih.gov

| Stt4548 | Streptomyces sp. | X-ray Crystallography | First crystal structure of a pimarane-type DTS; showed strict substrate selectivity for normal-CPP; provided a basis for comparative structural analysis. | nih.gov, researchgate.net, nih.gov |

Advanced Spectroscopic Techniques for Metabolite Identification (e.g., GC-MS, LC-MS/MS, 13C-NMR, 13C-13C COSY NMR)

The definitive identification of this compound and its related metabolites from complex biological extracts requires the application of advanced spectroscopic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like diterpene hydrocarbons. nih.govresearchgate.net In this compound research, GC-MS is routinely used to analyze extracts from engineered E. coli or yeast strains, or products from in vitro enzyme assays. nih.govnih.gov The technique separates compounds based on their retention time on a chromatography column, and the mass spectrometer then fragments the molecules, producing a characteristic mass spectrum or "fingerprint". researchgate.net For syn-pimara-7,15-diene, the mass spectrum shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 272, with characteristic fragment ions at m/z 257 (loss of a methyl group), 243, 133, 119, and 109. researchgate.nettandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing less volatile, more polar, and often oxygenated derivatives of this compound, such as momilactones. pnas.orgresearchgate.net This method is particularly useful for metabolic profiling and tracing biosynthetic pathways. pnas.orgtandfonline.com For example, LC-MS/MS was used to detect the accumulation of momilactone A and 3β-hydroxy-syn-pimaradienolide in engineered Nicotiana benthamiana leaves, confirming the function of downstream enzymes in the pathway. pnas.org The high sensitivity and specificity of LC-MS/MS also make it ideal for tracking the conversion of isotopically labeled precursors, such as ¹³C-labeled this compound, into their final phytoalexin products in planta. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural information, allowing for the complete and unambiguous elucidation of a molecule's carbon skeleton and stereochemistry. tandfonline.comnih.govscite.ai While ¹H-NMR is crucial, ¹³C-NMR is particularly powerful for defining the carbon framework. researchgate.netpreprints.org A significant challenge in ¹³C-NMR is the low natural abundance (1.1%) of the ¹³C isotope, which can make experiments on small sample amounts difficult. nih.gov A major advancement in this compound research was the enzymatic synthesis of uniformly ¹³C-labeled syn-pimara-7,15-diene ([U-¹³C₂₀]syn-pimara-7,15-diene). tandfonline.comtandfonline.com This isotopic enrichment enabled the acquisition of high-quality ¹³C-NMR spectra from small amounts of the compound. tandfonline.comresearchgate.net

Furthermore, two-dimensional NMR techniques like ¹³C-¹³C COSY (Correlation Spectroscopy) have been applied to this labeled compound. tandfonline.comresearchgate.net This powerful experiment directly reveals the connectivity between adjacent carbon atoms, allowing researchers to trace the entire carbon backbone of the molecule. tandfonline.comnih.gov The application of ¹³C-¹³C COSY to [U-¹³C₂₀]syn-pimara-7,15-diene provided unequivocal proof of its tricyclic pimarane structure. tandfonline.comresearchgate.net

Table 3: Spectroscopic Techniques Used in this compound Research

Technique Type of Information Application Examples Reference(s)
GC-MS Separation and identification of volatile compounds; "fingerprint" mass spectrum. Identifying this compound in engineered microbes; quantifying product profiles from enzyme assays. nih.gov, nih.gov, researchgate.net, tandfonline.com
LC-MS/MS Identification of less volatile/polar compounds; high sensitivity and specificity. Detecting oxygenated derivatives (e.g., momilactones); metabolic flux analysis with labeled precursors. pnas.org, tandfonline.com, mdpi.com
¹³C-NMR Defines the carbon framework of a molecule. Structural confirmation of this compound and its derivatives; used with ¹³C-labeled compounds for enhanced signal. nih.gov, tandfonline.com, researchgate.net

| ¹³C-¹³C COSY NMR | Shows direct carbon-carbon bond connectivity. | Unambiguous structural elucidation of the entire carbon skeleton of [U-¹³C₂₀]syn-pimara-7,15-diene. | tandfonline.com, researchgate.net, nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
syn-pimara-7,15-diene
syn-isopimaradiene/pimaradiene analogues
syn-isopimara-7(8),15-diene
syn-pimaradien-19,6β-olide
3β-hydroxy-syn-pimaradienolide
Isopimara-8,15-diene
Isopimara-7,15-diene
Sandaracopimara-8(14),15-diene
ent-pimaradiene
ent-pimara-8(14),15-diene
Aphidicol-15-ene
Abietadiene
ent-kaurene
ent-isokaur-15-ene
Momilactone A
Geranylgeranyl diphosphate (GGDP)
Copalyl diphosphate (CPP)
syn-copalyl diphosphate (syn-CPP)

Ecological and Physiological Significance of Syn Pimaradiene Derivatives

Role in Plant Defense Mechanisms (Phytoalexin Production)

Syn-pimaradiene derivatives are key components of the phytoalexin response in plants, a form of induced chemical defense against pathogens. mdpi.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to infection or stress. mdpi.com In rice (Oryza sativa), a significant number of its phytoalexins are diterpenoids derived from geranylgeranyl diphosphate (B83284) (GGDP), with this compound serving as a key intermediate for several important classes. wikipedia.orgtandfonline.commdpi.com

The biosynthesis of these defensive compounds is initiated by the cyclization of GGDP to syn-copalyl diphosphate (syn-CDP) by the enzyme OsCPS4. mdpi.commdpi.com Subsequently, OsKSL4 catalyzes the conversion of syn-CDP to this compound. mdpi.commdpi.comresearchgate.net This hydrocarbon backbone then undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes to produce a variety of phytoalexins. nih.govoup.com

Prominent among these are the momilactones, which are synthesized in rice leaves as phytoalexins and exhibit potent antifungal activity. mdpi.com For instance, the accumulation of momilactone A is induced in rice leaves upon infection with the rice blast fungus, Magnaporthe oryzae, particularly at the edges of necrotic lesions. mdpi.com The genes responsible for momilactone biosynthesis, including those encoding the initial cyclases and subsequent oxidizing enzymes, are often found in biosynthetic gene clusters (BGCs), ensuring their coordinated expression upon pathogen attack. nih.govpnas.orgbiorxiv.org

Another class of this compound-derived phytoalexins in rice are the oryzalexins. mdpi.com Oryzalexin S, for example, is derived from syn-stemar-13-ene, which itself is synthesized from syn-CPP. nih.gov Oryzalexins have demonstrated inhibitory effects against the spore germination of various fungal pathogens, including Pyricularia oryzae and Bipolaris oryzae. mdpi.com The production of oryzalexins is a clear illustration of the metabolic diversity that can arise from the this compound pathway to combat different pathogens.

The induction of these phytoalexin biosynthetic pathways can be triggered by various elicitors, including components of fungal cell walls (chitin), UV irradiation, and treatment with substances like jasmonic acid. mdpi.comuniprot.org This rapid, localized production of antimicrobial compounds at the site of infection is a critical component of the plant's innate immune system.

Allelochemical Functions in Plant-Plant and Plant-Microbe Interactions

Beyond their role in direct defense against pathogens, this compound derivatives also function as allelochemicals, mediating interactions between plants and between plants and microbes. mdpi.comnih.gov Allelopathy refers to the chemical interactions, both inhibitory and stimulatory, among organisms. mdpi.com

Momilactones, in addition to being phytoalexins, are well-documented allelochemicals in rice. mdpi.comnih.gov They are secreted from the roots into the rhizosphere, where they can inhibit the growth of neighboring competitor plants. mdpi.comuniprot.org This allelopathic activity provides a competitive advantage to the rice plant. Studies using rice mutants deficient in momilactone production have confirmed the direct involvement of these compounds in allelopathy, as the mutants lost their ability to suppress the growth of neighboring weeds. mdpi.com For example, momilactone B has been shown to be a potent inhibitor of the growth of Echinochloa crus-galli (barnyard grass), a common weed in rice paddies. mdpi.com

The allelochemical functions of momilactones extend to interactions with soil microorganisms. uniprot.org By being secreted into the rhizosphere, they can shape the microbial community in the immediate vicinity of the roots, potentially favoring beneficial microbes or suppressing pathogenic ones. uniprot.orgagrifoodscience.com

The dual function of momilactones as both phytoalexins and allelochemicals highlights the efficiency of plant metabolic pathways, where a single class of compounds can serve multiple ecological roles. mdpi.comnih.gov The production and secretion of these compounds can be influenced by environmental cues, such as nutrient deficiency or the presence of competing plants, further underscoring their adaptive significance. mdpi.com

Occurrence and Distribution in Diverse Biological Systems

Derivatives of this compound are not limited to rice but have been identified in a variety of other organisms, indicating a widespread and evolutionarily conserved role for these compounds.

Table 1: Occurrence of this compound Derivatives in Various Organisms

OrganismCompound Class/DerivativeRole/SignificanceReferences
Oryza sativa (Rice)Momilactones A & B, OryzalexinsPhytoalexin, Allelochemical wikipedia.orgmdpi.commdpi.com
Calohypnum plumiforme (Moss)Momilactones A & BAllelochemical, Chemical Defense mdpi.compnas.orgresearchgate.net
Leersia perrieri (a grass species)MomilactonesNot explicitly detailed, but presence suggests similar roles mdpi.com
Pinus densiflora (Japanese red pine)Pimaradien-type diterpenesNot explicitly detailed, but presence suggests roles in defense
Salvia speciesDiterpenesNot explicitly detailed, but Salvia is known for diverse diterpenes
FungiGibberellins (B7789140) (derived from a related pathway)Phytohormones researchgate.net

Detailed Research Findings:

Oryza sativa : As extensively discussed, rice is a primary model for studying this compound derivatives. Japonica rice varieties tend to have higher concentrations of momilactones A and B compared to Indica varieties. researchgate.net The biosynthetic gene cluster for momilactones is located on chromosome 4. mdpi.comnih.gov In addition to momilactones and oryzalexins, other diterpenoids like phytocassanes are also produced, though they are derived from a different precursor, ent-copalyl diphosphate. oup.com

Calohypnum plumiforme : The discovery of momilactones A and B in this moss species was significant as it was the first time these compounds were found outside of the grass family (Poaceae). mdpi.compnas.orgnih.gov This finding suggests a case of convergent evolution, where distantly related organisms have independently evolved the ability to produce the same defensive compounds. pnas.orgnih.gov In C. plumiforme, momilactones also function as allelochemicals, helping the moss to dominate its habitat by suppressing the growth of other plants. researchgate.net The biosynthetic pathway in the moss shows some differences from that in rice; for instance, a single bifunctional enzyme, CpDTC1, catalyzes the two-step conversion of GGDP to this compound. researchgate.netresearchgate.net

Leersia perrieri : This grass species, related to rice, has also been found to produce momilactones, suggesting a conserved function within the Poaceae family. mdpi.com

Pinus densiflora and Salvia species : While specific this compound derivatives and their functions are less detailed in the provided context for these species, pines and salvias are well-known for producing a vast array of diterpenoids, many of which play roles in defense against herbivores and pathogens. The presence of pimarane-type diterpenes is a common feature in these genera.

Fungi : While not producing momilactones, some fungi, like Gibberella fujikuroi, produce gibberellins, which are structurally related diterpenoids. researchgate.net The biosynthetic pathways of these fungal compounds share common precursors and enzymatic strategies with plant diterpenoid synthesis, highlighting the ancient origins of these metabolic networks.

The broad distribution of this compound-derived compounds across kingdoms underscores their fundamental importance in chemical defense and ecological interactions.

Q & A

Q. What are the key enzymatic steps and gene clusters involved in syn-pimaradiene biosynthesis in rice?

this compound is synthesized via a diterpenoid pathway in rice, primarily within the momilactone biosynthetic gene cluster (MBGC) on chromosome 4. Key steps include:

  • Cyclization : OsCPS4 converts geranylgeranyl diphosphate (GGDP) to syn-copalyl diphosphate (syn-CPP).
  • Rearrangement : OsKSL4 catalyzes the conversion of syn-CPP to this compound .
  • Oxidation : CYP99A3 and CYP99A2 hydroxylate this compound at C19, forming intermediates en route to momilactones .
  • Final steps : A short-chain dehydrogenase/reductase (SDR) completes lactonization to momilactone A .

Table 1: Key Enzymes in this compound Metabolism

EnzymeEC NumberFunctionReference IDs
OsKSL4N/AConverts syn-CPP to this compound
CYP99A31.14.14.68C19 hydroxylation of this compound
CYP701A81.14.14.70/68Dual activity: C3 hydroxylation

Q. How can researchers validate this compound synthase (OsKSL4) activity in non-model plant species?

Methodological steps include:

  • Heterologous expression : Clone orthologs (e.g., OoKSL4-1 from Oryza officinalis) into vectors like pCDF-Duet1 and co-express with CPR (e.g., AtCPR1) in E. coli or yeast .
  • In vitro assays : Incubate purified enzymes with syn-CPP and analyze products via GC-MS or LC-MS .
  • Mutagenesis : Revert nonsense mutations (e.g., G-to-A SNP in OoKSL4-2) to restore function, as shown in O. officinalis .

Advanced Research Questions

Q. How can recombinant expression systems be optimized to study this compound oxidation bottlenecks?

Contradictory yields of oxidized products (e.g., syn-pimaradien-19-ol vs. -19-oic acid) often arise from suboptimal vector design or electron transfer inefficiencies. Strategies include:

  • Vector engineering : Use pGGsC for syn-CPP production and co-express CYP99A3 with AtCPR1 in pCDF-Duet1 to enhance electron transfer .
  • Codon optimization : Tailor CYP genes for expression in prokaryotic systems to improve solubility and activity .
  • Metabolic flux analysis : Quantify intermediates via time-course LC-MS to identify rate-limiting steps .

Q. What evolutionary mechanisms explain the diversification of this compound-associated biosynthetic gene clusters (BGCs) in Oryza species?

Lineage-specific adaptations in the MBGC involve:

  • Gene duplication/neofunctionalization : Paralog divergence (e.g., CYP99A2 vs. CYP99A3) enables functional redundancy or specialization .
  • Pseudogenization : Non-synonymous SNPs (e.g., in OoKSL4-2) or frameshifts inaccessibilize pathways in certain species .
  • Horizontal gene transfer : Shared CYP71L11 orthologs in O. coarctata and Echinochloa suggest intergenus BGC exchange . Methodology :
  • Perform comparative genomics using tools like OrthoFinder to identify conserved/clade-specific genes.
  • Validate functional divergence via ancestral sequence reconstruction and enzymatic assays .

Q. How do electrostatic interactions in this compound synthase (OsKSL4) influence product specificity?

Mutagenesis studies reveal that substitutions in active-site residues (e.g., Thr-to-Ile) alter cyclization trajectories. For example:

  • Thr215Ile mutation : Shifts product from this compound to syn-aphidicolene due to disrupted carbocation stabilization . Experimental design :
  • Use site-directed mutagenesis to introduce charged/polar residues.
  • Analyze products via NMR and X-ray crystallography to map structural determinants .

Q. What strategies resolve contradictions in reported CYP enzyme activities toward this compound?

Discrepancies (e.g., CYP99A2 inactivity in some studies vs. activity in others ) may stem from:

  • Cofactor availability : Ensure NADPH/ferredoxin ratios match physiological conditions .
  • Membrane localization : Use microsomal preparations instead of purified soluble enzymes .
  • Substrate channeling : Co-express CYPs with upstream diterpene synthases to mimic native BGC microenvironments .

Methodological Resources

  • Systematic reviews : Follow PRISMA guidelines to synthesize data from Scopus/Web of Science .
  • Data contradiction analysis : Apply meta-regression to assess heterogeneity across studies .
  • Enzyme kinetics : Use Michaelis-Menten models and Lineweaver-Burk plots to compare ortholog activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syn-pimaradiene
Reactant of Route 2
Syn-pimaradiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.